molecular formula C20H22Cl2N2O5 B608520 LEO-29102 CAS No. 1035572-38-3

LEO-29102

カタログ番号: B608520
CAS番号: 1035572-38-3
分子量: 441.3 g/mol
InChIキー: HOKIHKLKOZWCRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LEO-29102 is a potent, selective, and soft-drug phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of dermatological conditions such as atopic dermatitis (AD) and psoriasis. Its chemical structure and soft-drug design enable localized action in the skin, minimizing systemic exposure and adverse effects . Preclinical studies highlight its high selectivity for PDE4, an enzyme critical in regulating inflammatory mediators like cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound reduces pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and modulates immune responses in dermatological pathologies .

As of 2025, this compound has progressed to Phase 2 clinical trials for both AD and psoriasis. Early trial data demonstrate clinically relevant efficacy, including improvements in Investigator’s Global Assessment (IGA) scores and reduced pruritus . Its formulation is optimized for patient-friendly topical application, ensuring efficient drug delivery to affected skin areas while maintaining tolerability .

準備方法

合成経路と反応条件: LEO29102 の合成は、ピクラミラストから始まるいくつかの重要なステップを伴います。 このプロセスには、2'-アルコキシ置換基の同時導入と、アミドからケトリンカーへの修飾が含まれます。 。反応条件は、通常、目的の変換を促進するために、有機溶媒と触媒の使用を伴います。

工業的製造方法: LEO29102 の工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。これには、高スループット反応器と連続フロープロセスを使用して、品質と収率の一貫性を確保することが含まれます。 最終製品は、局所塗布用のクリームに製剤化されます。 .

化学反応の分析

反応の種類: LEO29102 は、ピリジルやフェノキシなどの反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます。 .

一般的な試薬と条件: LEO29102 を含む反応で使用される一般的な試薬には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、過酸化水素などの酸化剤が含まれます。 反応は、通常、最適な収率を確保するために、制御された温度と圧力下で行われます。 .

主要な生成物: LEO29102 を含む反応から生成される主要な生成物には、さまざまな置換誘導体と酸化形態が含まれます。 これらの生成物は、質量分析や核磁気共鳴分光法などの技術を使用して、構造を確認するために分析されることがよくあります。 .

科学研究への応用

LEO29102 は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。 化学では、それはホスホジエステラーゼ 4 の阻害と、環状アデノシン一リン酸 (cAMP) レベルへの影響を研究するためのモデル化合物として使用されます。 生物学では、それは炎症性経路と免疫応答における PDE4 の役割を調査するために使用されます。 医学では、LEO29102 は、アトピー性皮膚炎や乾癬などのさまざまな炎症性皮膚疾患を治療する可能性について研究されています。 産業では、それは新しい局所製剤と薬物送達システムの開発に使用されます。 .

科学的研究の応用

Clinical Trials and Efficacy

LEO-29102 has been the subject of multiple clinical trials aimed at evaluating its safety, tolerability, and pharmacokinetics in patients with atopic dermatitis. Here are some key studies:

  • Phase 1 Study : Investigated the safety and pharmacokinetics of this compound cream in healthy subjects. The study aimed to assess how the drug is absorbed and metabolized when applied to the skin.
    • Results : Indicated good tolerability and promising pharmacokinetic profiles, suggesting effective absorption through the skin barrier .
  • Phase 2 Proof of Concept Study : Evaluated different dosages of this compound cream compared to a vehicle and an active comparator (Elidel) for treating mild to moderate atopic dermatitis.
    • Results : Showed significant improvements in the Scoring of Atopic Dermatitis (SCORAD) index among participants, indicating efficacy in reducing symptoms .
  • Ongoing Studies : Additional trials are exploring its application for plaque psoriasis and other immune-mediated skin diseases, further establishing its therapeutic potential .

Summary of Clinical Trials for this compound

Trial PhaseStudy FocusKey FindingsStatus
Phase 1Safety & PharmacokineticsGood tolerability; effective skin absorptionCompleted
Phase 2Efficacy in Atopic DermatitisSignificant reduction in SCORAD scoresOngoing
Phase 2Dose FindingEstablished optimal dosing for efficacyOngoing

Comparative Efficacy of PDE4 Inhibitors

Drug NameApproval YearIndicationsEfficacy Highlights
Roflumilast2010COPDReduces exacerbations; anti-inflammatory
Apremilast2014Psoriatic Arthritis, PsoriasisEffective in reducing skin lesions
Crisaborole2016Atopic DermatitisApproved for mild-to-moderate cases
This compoundPendingAtopic Dermatitis, PsoriasisPromising results in early trials

Case Study 1: Efficacy in Adult Patients

In a Phase II study involving adult patients with atopic dermatitis, this compound demonstrated a significant reduction in eczema severity scores after four weeks of treatment. Patients reported improved quality of life metrics alongside clinical improvements .

Case Study 2: Pediatric Application

A separate study focusing on pediatric populations showed that children treated with this compound had a higher response rate compared to adults, with many achieving significant reductions in their eczema severity index scores .

類似化合物との比較

Pharmacological and Developmental Profiles

LEO-29102 belongs to a class of PDE4 inhibitors with both oral and topical agents under investigation. Key competitors and their properties are summarized in Table 1 .

Table 1: Comparative Analysis of PDE4 Inhibitors in Dermatology

Compound Name Target Administration Route Development Stage Key Findings
This compound PDE4 Topical Phase 2 (AD, Psoriasis) Soft-drug design; localized efficacy with minimal systemic exposure
Crisaborole PDE4 Topical FDA-approved (AD) Phase 3 trials showed IGA 0/1 response in 32% vs. 18% placebo
Apremilast PDE4 Oral FDA-approved (Psoriasis) Systemic use linked to GI side effects (e.g., nausea, diarrhea)
Roflumilast PDE4 Oral FDA-approved (COPD, Psoriasis) Long-term use associated with weight loss, psychiatric effects
Orismilast (LEO-32731) PDE4 Oral Phase 2 (Psoriasis) Broad anti-inflammatory effects; higher PDE4B selectivity
PF-07038124 PDE4 Topical Phase 2 (Psoriasis) Dual PDE4/PDE10A inhibition; comparable efficacy to corticosteroids
OPA-15406 PDE4 Topical Phase 2 (AD) Rapid symptom relief; low systemic absorption

Developmental Challenges and Opportunities

  • Competition with Biologics: Unlike biologics (e.g., IL-17/23 inhibitors), PDE4 inhibitors like this compound offer cost-effective, non-immunogenic alternatives but require optimization for severe disease stages .
  • Combination Potential: this compound’s mechanism complements JAK inhibitors (e.g., delgocitinib) and Nrf2 stimulators (e.g., ALZ-001), suggesting synergistic regimens for refractory cases .

生物活性

LEO-29102 is a novel phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily as a selective inhibitor of the PDE4D isoform, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases cAMP concentrations, leading to anti-inflammatory effects through the modulation of various signaling pathways involved in immune responses.

2. Pharmacokinetics and Formulation

This compound is formulated as a topical cream, designed for efficient drug delivery to the skin with minimal systemic absorption. Key pharmacokinetic parameters include:

ParameterValue
Molecular WeightLow (specific value not disclosed)
Log D~3
Protein Binding~95%
EC50~60 nM

The low molecular weight and high protein binding affinity indicate favorable characteristics for topical application, minimizing potential side effects associated with systemic exposure .

3.1 Phase II Studies

In clinical trials, particularly Phase II studies, this compound demonstrated significant efficacy in reducing symptoms of atopic dermatitis. A notable study reported that 60% of adult participants achieved a 50% reduction in the Scoring of Atopic Dermatitis (SCORAD), while 90% of pediatric patients reached Eczema Area Severity Index (EASI) 50 . These results underscore this compound's potential as an effective treatment option for both adults and children suffering from AD.

3.2 Safety and Tolerability

Safety assessments during clinical trials indicate that this compound is generally well-tolerated among participants. Adverse effects were minimal and primarily localized to application sites, which aligns with its design as a soft-drug intended for topical use . The ongoing evaluation of long-term safety profiles remains essential as the drug progresses through clinical phases.

4.1 Case Study Analysis

A recent case study utilizing Open Flow Microperfusion (dOFM) technology provided insights into the pharmacokinetic behavior of this compound in human skin. The study highlighted that dOFM sampling yielded lower variability compared to traditional biopsy methods, suggesting more reliable data on drug exposure levels in interstitial fluid .

4.2 Comparative Studies

Comparative studies between this compound and other PDE4 inhibitors revealed that while this compound showed promising efficacy, other compounds like LEO-39652 did not demonstrate similar engagement with therapeutic targets . This finding emphasizes the unique pharmacological profile of this compound.

5. Conclusion

This compound represents a significant advancement in the treatment landscape for atopic dermatitis. Its selective inhibition of PDE4D, coupled with favorable pharmacokinetic properties and robust clinical efficacy data, positions it as a promising candidate for dermatological therapies. Ongoing research will further elucidate its long-term safety and efficacy across diverse patient populations.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of LEO-29102 as a PDE4 inhibitor, and what experimental approaches are used to confirm its selectivity and potency?

  • Methodological Answer : this compound inhibits phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cAMP, a secondary messenger critical in inflammatory and neurological pathways. To confirm its selectivity and potency:

  • Use enzymatic assays (e.g., fluorescence-based or radioactive assays) to measure PDE4 inhibition kinetics (IC50) .
  • Compare activity against other PDE subtypes (e.g., PDE3, PDE5) to assess selectivity .
  • Validate in cell-based models (e.g., macrophages or neuronal cells) by quantifying cAMP accumulation via ELISA or FRET-based sensors .
    Example Data Table:
Assay TypeTarget PDE4 SubtypeIC50 (µM)Selectivity Ratio (vs. PDE3/PDE5)Reference
EnzymaticPDE4B0.02>100x[Hypothetical]
Cell-basedPDE4D0.05>50x[Hypothetical]

Q. How should researchers design in vitro and in vivo experiments to evaluate the efficacy of this compound in disease models involving PDE4 dysregulation?

  • Methodological Answer :

  • In vitro : Use disease-relevant cell lines (e.g., peripheral blood mononuclear cells for inflammation) and measure cytokine production (e.g., TNF-α, IL-6) post-treatment. Include dose-response curves and positive controls (e.g., rolipram) .
  • In vivo : Select animal models (e.g., LPS-induced inflammation in mice) and administer this compound orally or intravenously. Monitor biomarkers (e.g., plasma cAMP levels) and histopathological changes. Ensure proper randomization and blinding to reduce bias .

Advanced Research Questions

Q. What statistical and computational methods are recommended for analyzing dose-response relationships and pharmacokinetic (PK) parameters of this compound?

  • Methodological Answer :

  • Fit dose-response data using non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 .
  • For PK studies, apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate bioavailability, half-life, and clearance rates .
  • Use software like GraphPad Prism, Phoenix WinNonlin, or R/Python packages for reproducibility .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical studies?

  • Methodological Answer :

  • Conduct meta-analysis to aggregate data from multiple studies, adjusting for variables like dosage, model species, and endpoint measurements .
  • Perform sensitivity analysis to identify factors (e.g., genetic background of animal models) contributing to variability .
  • Validate findings using orthogonal assays (e.g., RNA sequencing to confirm PDE4 pathway modulation) .

Q. What strategies optimize the translational relevance of this compound findings from animal models to human trials?

  • Methodological Answer :

  • Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
  • Compare drug metabolism across species using liver microsome assays or cytochrome P450 profiling .
  • Incorporate biomarker-driven endpoints (e.g., PDE4 activity in patient plasma) to bridge preclinical and clinical outcomes .

Q. Data Contradiction and Reproducibility

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :

  • Include vehicle controls to account for solvent effects (e.g., DMSO) .
  • Use reference compounds (e.g., apremilast for PDE4 inhibition) as benchmarks .
  • Report detailed protocols for compound preparation, storage conditions, and stability testing to mitigate batch-to-batch variability .

Q. Tables for Methodological Reference

Table 1: Common Assays for PDE4 Inhibition Studies

AssayDetection MethodAdvantagesLimitations
Enzymatic (Radioactive)Scintillation countingHigh sensitivityRadioactive waste management
Cell-based (cAMP ELISA)Colorimetric/fluorometricPhysiological relevanceLower throughput
FRET-based biosensorsReal-time monitoringDynamic cAMP measurement in live cellsHigh equipment cost

Table 2: Key Parameters for In Vivo Efficacy Studies

ParameterRecommendationRationale
Dose selectionBased on PK/PD modeling and NOAELBalances efficacy and toxicity
Sample sizePower analysis (α=0.05, β=0.2)Reduces Type II errors
Endpoint measurementBiomarkers (e.g., cytokine levels) + histopathologyCombines molecular and tissue data

特性

CAS番号

1035572-38-3

分子式

C20H22Cl2N2O5

分子量

441.3 g/mol

IUPAC名

2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide

InChI

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26)

InChIキー

HOKIHKLKOZWCRY-UHFFFAOYSA-N

SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

正規SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LEO-29102;  LEO 29102;  LEO29102.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
LEO-29102
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
LEO-29102
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
LEO-29102
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
LEO-29102
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
LEO-29102
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
LEO-29102

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。